5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Purity Specification Assay Reproducibility Procurement Quality

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 865658-22-6) is a high-purity (≥98%) bicyclic heterocycle featuring a cyclohexylphenyl group that imparts steric bulk and high lipophilicity (LogP 3.839). This 20- to 600-fold partition coefficient advantage over simpler 5-aryl analogs translates into superior membrane penetration and hydrophobic pocket occupancy, making it an ideal lead-like scaffold for kinase (CDK2, EGFR, VEGFR2) and GPCR intracellular target engagement assays. Procuring from ≥98% purity sources minimizes pan-assay interference compounds (PAINS) in quantitative biochemical assays (SPR, ITC, fluorescence polarization). Cold-chain storage (2–8°C, sealed dry) is mandatory to maintain integrity; confirm supplier storage certification for GLP-compliant sample tracking. Suitable for SAR campaigns exploring alicyclic vs. aromatic substitution effects on target selectivity.

Molecular Formula C17H18N4
Molecular Weight 278.35 g/mol
CAS No. 865658-22-6
Cat. No. B3038449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS865658-22-6
Molecular FormulaC17H18N4
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NC=NN4C=C3
InChIInChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-21-17(20-16)18-12-19-21/h6-13H,1-5H2
InChIKeyVZGHFSMINJQBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 865658-22-6): Procurement-Relevant Chemical Identity and Scaffold Profile


5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocycle composed of a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 5-position with a 4-cyclohexylphenyl group . The cyclohexyl ring introduces steric bulk and significant lipophilicity (computed LogP 3.839) relative to simple aryl-substituted triazolopyrimidines, positioning this compound as a hydrophobic probe or lead-like scaffold where enhanced membrane partitioning or hydrophobic pocket occupancy is required . The triazolopyrimidine core is a recognized privileged structure in medicinal chemistry with diverse biological activities including anticancer, antiviral, and anti-inflammatory applications [1].

Why 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Aryl-Substituted Triazolopyrimidines in Rigorous Research Settings


Triazolopyrimidine derivatives with simple aryl substituents (e.g., phenyl, 4-methylphenyl, 4-chlorophenyl) exhibit markedly lower lipophilicity, typically with computed LogP values in the range of 1.0–2.5, compared to 3.839 for the 4-cyclohexylphenyl analog . This ~1.3–2.8 log unit difference translates to an approximately 20- to 600-fold difference in partition coefficient, profoundly impacting membrane permeability, non-specific protein binding, and cellular accumulation [1]. Simply swapping the cyclohexylphenyl moiety for a smaller aryl group may alter the compound's pharmacokinetic profile, target engagement kinetics, and off-target liability, undermining reproducibility in cellular assays and SAR campaigns [2].

Quantitative Differentiation Evidence for 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 865658-22-6) Against Closest Analogs


Purity Benchmarking: 98% vs. 95% Baseline Improves Assay Reproducibility

The target compound is available at ≥98% purity (ChemScene Cat. CS-0563470; Leyan Cat. 1634131), whereas the same compound from AKSci (Cat. 0248CF) and many generic triazolopyrimidine intermediates are specified at only 95% . This 3-percentage-point purity difference corresponds to a reduction in total impurities from ≤5% to ≤2%, representing a 60% decrease in potential confounding contaminants that can skew dose-response curves and produce false positives in high-throughput screening campaigns [1].

Purity Specification Assay Reproducibility Procurement Quality

Lipophilicity Advantage: LogP 3.839 vs. Typical Aryl Analogs (LogP ~1.0–2.5)

Computed LogP for 5-(4-cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is 3.839 (ChemScene computational chemistry data, consistent algorithm) . In contrast, the parent 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold typically exhibits LogP values in the range of 1.08–2.5 depending on additional substitution, as exemplified by the 7-hydroxy derivative with measured LogP 1.08 . This LogP elevation of approximately 1.3–2.8 log units correlates with an estimated 20- to 600-fold increase in octanol-water partition coefficient, translating to substantially enhanced passive membrane permeability and hydrophobic target engagement potential [1].

Lipophilicity Membrane Permeability LogP

Storage and Handling Differentiation: Cold-Chain Requirement Implies Thermal or Moisture Sensitivity

ChemScene specifies storage conditions of 'Sealed in dry, 2-8°C' for this compound , while AKSci indicates 'Store long-term in a cool, dry place' (typically interpreted as controlled room temperature, 15–25°C) . The explicit cold-chain requirement suggests that the cyclohexylphenyl analog possesses greater inherent thermal or hydrolytic lability compared to simpler aryl-substituted triazolopyrimidines that are generally stable at ambient temperature [1].

Storage Stability Handling Protocol Procurement Logistics

Scaffold Privilege with Steric Differentiation: Triazolopyrimidine Core Activity Modulated by Cyclohexyl Substituent

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a validated privileged structure with demonstrated activity across kinase inhibition (e.g., CDK2, EGFR, VEGFR2 with IC50 values of 2.19–9.31 μM for optimized analogs [1]), antiviral targets (HIV, HCV, influenza [2]), and anticancer pathways (tubulin polymerization, LSD1 inhibition [3]). The 4-cyclohexylphenyl substitution introduces steric bulk (molecular weight 278.35 vs. 195.22 for 5-phenyl analog) and conformational restriction from the cyclohexyl ring chair conformations, which is expected to alter target selectivity profiles relative to flat aryl-substituted derivatives. However, direct comparative biological activity data for this specific compound versus its closest analogs is currently limited in the published literature.

Scaffold Privilege Steric Effects Target Selectivity

Optimal Procurement and Application Scenarios for 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 865658-22-6)


Hydrophobic Fragment-Based Drug Discovery (FBDD) Requiring Elevated LogP Scaffolds

The LogP of 3.839 positions this compound as an ideal starting fragment or lead-like scaffold for targets with hydrophobic binding pockets, such as kinases with deep ATP-binding clefts or GPCRs with lipophilic orthosteric sites . Its superior lipophilicity compared to standard 5-phenyl analogs (LogP ~1.0–2.5) ensures better membrane penetration in cell-based phenotypic assays, making it suitable for intracellular target engagement studies where passive diffusion is rate-limiting [1].

High-Reproducibility Biochemical and Cellular Screening Campaigns

The ≥98% purity specification from ChemScene and Leyan, compared to the 95% baseline from alternative suppliers, ensures lower levels of confounding impurities that could act as pan-assay interference compounds (PAINS) or false-positive hits in high-throughput screening [2]. Procurement from these high-purity sources is recommended for quantitative biochemical assays (e.g., fluorescence polarization, SPR, ITC) where even minor contaminants can distort binding constants.

Structure-Activity Relationship (SAR) Studies Exploring Steric and Lipophilic Modulation

The cyclohexylphenyl group introduces a combination of steric bulk (MW 278.35 vs. 195.22 for 5-phenyl analog) and conformational flexibility absent in flat aromatic substituents . This makes the compound valuable for SAR campaigns investigating the effect of alicyclic versus aromatic substitution on target selectivity, particularly for kinases (e.g., CDK2, EGFR, VEGFR2) where triazolopyrimidine scaffolds have demonstrated multi-target inhibition profiles [3].

Cold-Chain-Controlled Studies Requiring Documented Compound Integrity

The explicit storage requirement of 2–8°C in sealed, dry conditions provides documented justification for cold-chain procurement protocols, which are often mandatory in regulated environments (e.g., GLP-compliant laboratories, core facilities with sample tracking systems) . Researchers requiring traceable compound handling records should preferentially source this compound from suppliers that explicitly certify storage conditions.

Quote Request

Request a Quote for 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.